molecular formula C17H16N4O4S2 B6526391 N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 1135133-58-2

N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B6526391
CAS No.: 1135133-58-2
M. Wt: 404.5 g/mol
InChI Key: ZIBNFMCSPYELBP-UHFFFAOYSA-N
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Description

N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl group linked to a carbamoylmethyl moiety derived from 2-ethoxyaniline. The thiadiazole ring is further functionalized with a furan-2-carboxamide group. Its synthesis likely involves multi-step reactions, including carbodiimide-mediated amide bond formation and nucleophilic substitution at the thiadiazole sulfur .

Properties

IUPAC Name

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c1-2-24-12-7-4-3-6-11(12)18-14(22)10-26-17-21-20-16(27-17)19-15(23)13-8-5-9-25-13/h3-9H,2,10H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBNFMCSPYELBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole derivatives with diverse substituents influencing physicochemical and biological properties. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Notable Properties/Activities (from evidence)
N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (Target Compound) 1,3,4-Thiadiazole - 2-ethoxyphenyl carbamoylmethyl sulfanyl
- Furan-2-carboxamide
Structural focus; no explicit activity data in evidence. Likely prioritized for synthesis due to bioisosteric design.
N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide 1,3,4-Thiadiazole - 3,4-dimethoxyphenyl carbamoylmethyl sulfanyl
- Furan-2-carboxamide
Enhanced solubility due to methoxy groups; potential CNS activity inferred from dimethoxy motifs.
5-[(2-Chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-furamide 1,3,4-Thiadiazole - 2-chlorophenoxymethyl
- Ethyl group at thiadiazole C5
Chlorine substituent may improve lipophilicity and antimicrobial activity. Ethyl group enhances metabolic stability.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide 1,3,4-Thiadiazole - 3-methylphenoxymethyl
- Ethyl group at thiadiazole C5
Methylphenoxy group could modulate pharmacokinetics; ethyl substitution mimics bioisosteric strategies.
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide 1,3,4-Oxadiazole - 4-chlorobenzyl sulfanyl
- Tosyl group
Oxadiazole core may reduce toxicity compared to thiadiazole; sulfonamide group enhances enzyme inhibition.

Key Observations

Substituent Effects: Electron-Donating Groups (e.g., methoxy, ethoxy): The 2-ethoxyphenyl group in the target compound likely enhances solubility and bioavailability compared to halogenated analogs (e.g., 2-chlorophenoxy in ). However, methoxy groups (as in ) may confer greater metabolic stability. Halogenation: Chlorine substituents (e.g., ) are associated with increased lipophilicity and antimicrobial potency but may raise toxicity concerns. Thiadiazole vs. Oxadiazole: Oxadiazole derivatives (e.g., ) often exhibit lower toxicity and improved pharmacokinetics compared to thiadiazoles, though thiadiazoles generally show stronger enzyme inhibition .

Spectroscopic Characterization :

  • While the target compound lacks explicit spectroscopic data in the evidence, analogs like N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide (compound 5 in ) provide reference IR peaks (e.g., 1664 cm⁻¹ for C=Oamide), which align with expected features of the furan carboxamide moiety.

Crystallographic Analysis :

  • The single-crystal X-ray study of N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide (R factor = 0.044) demonstrates the precision achievable in structural determination for related thiadiazoles, suggesting similar methodologies apply to the target compound.

Research Findings and Implications

  • Antioxidant Activity : Thiourea derivatives with furan carboxamide groups (e.g., ) exhibit antioxidant properties (e.g., DPPH radical scavenging), hinting that the target compound’s furan moiety could contribute to similar activity.
  • Antimicrobial Potential: Chlorinated analogs (e.g., ) show enhanced activity against Gram-positive bacteria, suggesting that the target’s ethoxy group may trade potency for reduced cytotoxicity.
  • Synthetic Feasibility : The use of SHELX programs (e.g., SHELXL for refinement ) is critical for confirming the stereochemistry and stability of such complex heterocycles.

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